molecular formula C18H18N4O3 B2763053 N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide CAS No. 1903305-74-7

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide

Cat. No.: B2763053
CAS No.: 1903305-74-7
M. Wt: 338.367
InChI Key: LZMJRTDCIKLRBG-UHFFFAOYSA-N
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Description

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide (CAS 1903305-74-7) is a chemical compound with a molecular formula of C18H18N4O3 and a molecular weight of 338.4 . This synthetic molecule features a 1,2,4-oxadiazole moiety, a heterocyclic scaffold recognized in medicinal chemistry for its broad biological potential . The 1,3,4-oxadiazole isomers, in particular, have been extensively investigated as privileged structures in anticancer research . These compounds demonstrate their effects by interacting with key biological targets; research indicates that 1,3,4-oxadiazole derivatives can act through various mechanisms, including the inhibition of enzymes such as thymidylate synthase, HDAC, topoisomerase II, and telomerase, which are crucial for cancer cell proliferation and survival . The structural characteristics of this compound make it a valuable scaffold for researchers developing and studying novel therapeutic agents, especially in the field of oncology. It is supplied for laboratory research purposes exclusively. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-2-24-16-9-8-14(11-20-16)18-21-17(25-22-18)12-19-15(23)10-13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMJRTDCIKLRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydroxylamine hydrochloride under acidic conditions to form the corresponding amidoxime. The amidoxime is then cyclized with a carboxylic acid derivative to form the 1,2,4-oxadiazole ring.

    Introduction of the ethoxypyridine moiety: The ethoxypyridine group can be introduced through a nucleophilic substitution reaction, where an ethoxy group is substituted onto a halogenated pyridine derivative.

    Coupling of the oxadiazole and pyridine rings: This step involves the formation of a carbon-nitrogen bond between the oxadiazole and pyridine rings, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Attachment of the phenylacetamide group: The final step involves the acylation of the intermediate compound with phenylacetyl chloride in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: It is used as a probe to study various biological pathways and molecular interactions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Applications: It may be used in the synthesis of advanced polymers or as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide with two analogous compounds, focusing on structural motifs, synthesis, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Target/Activity Synthesis Yield (if reported)
This compound 1,2,4-oxadiazole 6-ethoxypyridinyl, phenylacetamide Not explicitly reported Not reported
Compound 16a† Cephalosporin + 1,2,4-oxadiazole 3-methyl-1,2,4-oxadiazole, phenylacetamide Non-replicating Mycobacterium tuberculosis 6.75% (yellow solid)
SLP7111228 1,2,4-oxadiazole 4-octylphenyl, guanidine Sphingosine kinase 1 (SphK1) inhibitor (Ki = 48 nM) Not reported

†Compound 16a: Full name: N-((6R,7R)-3-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)-2-phenylacetamide.

Key Observations

Structural Divergence: The 6-ethoxypyridinyl group in the query compound distinguishes it from Compound 16a (cephalosporin-β-lactam hybrid) and SLP7111228 (octylphenyl-guanidine derivative). Ethoxy groups often enhance solubility and metabolic stability compared to alkyl chains (e.g., octylphenyl in SLP7111228) .

Biological Activity: Compound 16a demonstrates selective activity against non-replicating M. tuberculosis, likely due to its β-lactam/oxadiazole hybrid structure enabling cell-wall penetration . SLP7111228’s high SphK1 inhibition (Ki = 48 nM) highlights the role of 1,2,4-oxadiazole in enzyme targeting, though the query compound lacks a guanidine group critical for SLP7111228’s potency .

Synthesis Challenges :

  • Compound 16a’s low yield (6.75%) reflects synthetic complexity in merging β-lactam and oxadiazole scaffolds . The query compound’s ethoxypyridinyl group may pose similar challenges in regioselective functionalization.

Research Implications and Gaps

  • Pharmacological Potential: The query compound’s ethoxypyridinyl group may confer advantages in pharmacokinetics (e.g., oral bioavailability) over methyl or octylphenyl substituents in analogs.
  • Unanswered Questions: No direct data exist on its enzyme inhibition, antimicrobial activity, or toxicity. Comparative studies with Compound 16a and SLP7111228 are needed to evaluate its therapeutic niche.

Notes

  • Further experimental validation is required to confirm hypothesized biological activities.

Biological Activity

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound exhibits a variety of biological activities attributed to its unique structural features, which include an oxadiazole moiety and a phenylacetamide group. The following sections will detail the biological activity of this compound based on available research findings.

Structural Characteristics

The molecular formula of this compound is C19H18N4O3C_{19}H_{18}N_{4}O_{3} with a molecular weight of approximately 342.37 g/mol. The compound's structure integrates functional groups that are crucial for its biological activity.

Property Value
Molecular FormulaC19H18N4O3
Molecular Weight342.37 g/mol
IUPAC NameThis compound

Antimicrobial Properties

Research indicates that compounds with oxadiazole moieties often exhibit significant antimicrobial activity . Similar derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism may involve the inhibition of cell wall synthesis or interference with metabolic pathways essential for microbial survival.

Anti-inflammatory Effects

The presence of the phenylacetamide group suggests potential anti-inflammatory properties . Compounds within this class have been documented to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a critical role in inflammation .

Anticancer Activity

Studies on related oxadiazole derivatives have demonstrated promising anticancer effects , particularly through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells. These compounds may interact with specific molecular targets such as kinases involved in tumor progression.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may exert its biological effects through:

  • Inhibition of Enzymatic Activity : Targeting enzymes involved in key metabolic pathways.
  • Receptor Binding : Interacting with specific receptors that regulate cell growth and apoptosis.
  • Modulation of Signaling Pathways : Affecting pathways such as MAPK or PI3K/Akt that are crucial for cellular responses to stress and growth signals.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into the potential efficacy of N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol -5-y)methyl)-2 -phenylacetamide:

  • Antimicrobial Study : A study demonstrated that oxadiazole derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • Anti-inflammatory Research : In vitro studies showed that phenylacetamide derivatives could reduce the production of TNF-alpha and IL-6 in activated macrophages, indicating their potential as anti-inflammatory agents.
  • Anticancer Evaluation : In vitro assays revealed that certain oxadiazole derivatives could induce apoptosis in cancer cell lines at concentrations as low as 20 µM, highlighting their potential as therapeutic agents against various cancers .

Q & A

Q. 1.1. What are the key synthetic routes for preparing N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide?

Answer: The compound’s synthesis typically involves:

  • Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization between a nitrile derivative and a hydroxylamine intermediate under reflux conditions. For example, 3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazole can be synthesized using 6-ethoxynicotinic acid hydrazide and a nitrile precursor (e.g., chloroacetonitrile) .
  • Step 2: Alkylation of the oxadiazole’s methyl group with 2-phenylacetamide using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DMF .
  • Optimization: Reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) must be adjusted to improve yields. TLC monitoring (hexane:ethyl acetate, 8:2) is critical for tracking progress .

Q. 1.2. How is the compound characterized to confirm its structural integrity?

Answer:

  • Spectroscopic Techniques:
    • 1H/13C NMR: To verify substituent positions and integration ratios. For example, the ethoxy group on pyridine appears as a triplet (~1.4 ppm for CH3) and quartet (~4.4 ppm for CH2) in 1H NMR, while the oxadiazole methylene group resonates at ~5.4 ppm .
    • HRMS: To confirm molecular weight (e.g., [M+H]+ calculated for C19H19N4O3: 375.1452) .
  • IR Spectroscopy: Peaks at ~1670 cm⁻¹ (C=O stretch of acetamide) and ~1250 cm⁻¹ (C-O stretch of ethoxy group) .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in spectral data during structural elucidation?

Answer: Discrepancies often arise from:

  • Dynamic Processes: Tautomerism in the oxadiazole ring or rotameric forms of the ethoxy group can split NMR signals. Variable-temperature NMR or DFT calculations (e.g., Gaussian09) can model these effects .
  • Impurities: Recrystallization in ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity. Cross-validation with X-ray crystallography (using SHELX software ) provides definitive bond-length/angle data.

Q. 2.2. What structure-activity relationship (SAR) insights exist for analogs of this compound?

Answer: Key SAR observations from related compounds:

  • Oxadiazole Substitution: Replacing the ethoxy group with electron-withdrawing groups (e.g., -Cl, -NO2) enhances binding to kinase targets but reduces solubility. Hydrophobic substituents (e.g., 4-methylphenyl) improve membrane permeability .
  • Acetamide Flexibility: Introducing a methylene spacer (vs. direct bonding) between oxadiazole and phenylacetamide increases conformational flexibility, impacting receptor affinity .
  • Pyridine Modifications: Ethoxy at the 6-position (vs. 5-position) reduces metabolic degradation in hepatic microsomal assays .

Q. 2.3. How can researchers optimize reaction yields for scaled-up synthesis?

Answer:

  • Catalyst Screening: Copper(I) iodide or Zeolite-Y improves cyclization efficiency for oxadiazole formation .
  • Solvent Optimization: tert-Butanol/water mixtures (3:1) enhance regioselectivity during click chemistry steps .
  • Workflow Automation: Microfluidic reactors enable precise control of exothermic reactions (e.g., nitrile cyclization), reducing side products .

Q. 2.4. What computational methods predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction: Tools like SwissADME estimate logP (~2.8), indicating moderate lipophilicity. The ethoxy group contributes to CYP3A4-mediated metabolism, requiring in vitro microsomal stability assays .
  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with targets like CB2 receptors. The oxadiazole ring shows π-π stacking with aromatic residues (e.g., Phe117 in CB2) .

Methodological Challenges

Q. 3.1. How to address low yields in the final coupling step?

Answer:

  • Coupling Reagents: Replace EDCI with HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) to enhance amide bond formation efficiency .
  • Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 30 minutes at 100°C, minimizing decomposition .

Q. 3.2. What strategies mitigate toxicity concerns in preclinical studies?

Answer:

  • Metabolite Identification: LC-MS/MS detects hydroxylated derivatives at the ethoxy group, which are potential hepatotoxins. Structural modification to a methoxy group reduces toxicity .
  • In Silico Toxicity Screening: ProTox-II predicts LD50 and highlights off-target effects (e.g., hERG inhibition) .

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